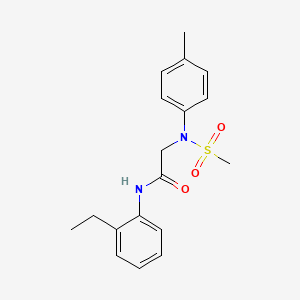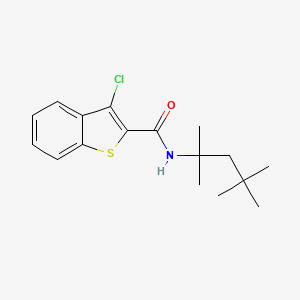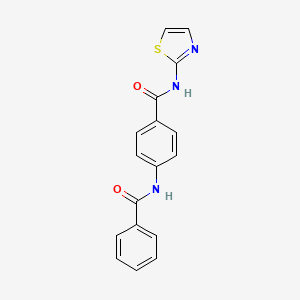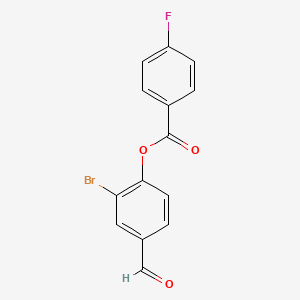
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was initially developed as a treatment for viral infections, but it was later discovered to have anti-cancer effects.
作用機序
The exact mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help to regulate the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are important for the immune response. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
実験室実験の利点と制限
One advantage of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that it has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide research. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anti-cancer treatments. Another direction is to test 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide in clinical trials to determine its safety and efficacy in humans. Additionally, research could be done to optimize the synthesis method of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide to make it more efficient and cost-effective.
合成法
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide can be synthesized using a three-step process. The first step involves the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2-chloro-5-(2,5-dimethylphenoxy)acetophenone. The second step involves the reaction of 2-chloro-5-(2,5-dimethylphenoxy)acetophenone with 4-methyl-2-pyridinylamine to form 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has been extensively studied for its potential anti-cancer properties. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-pyridinyl)acetamide has also been shown to increase the effectiveness of chemotherapy and radiation therapy in cancer treatment.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-5-13(3)14(8-11)20-10-16(19)18-15-9-12(2)6-7-17-15/h4-9H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGKTUQLARXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one](/img/structure/B5871881.png)
![N-[4-({[3-(1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5871891.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5871901.png)

![1-[2-(2-chloro-6-methylphenoxy)ethyl]piperidine](/img/structure/B5871908.png)



![N-[2-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5871933.png)
![5,6-dibromo-2-methylcyclohex-2-ene-1,4-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5871934.png)
![2,3,7,8,12,13-hexahydro-1H,6H,11H-triscyclopenta[3,4]pyrazolo[1,5-a:1',5'-c:1'',5''-e][1,3,5]triazine](/img/structure/B5871940.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5871955.png)
amino]methyl}phenol](/img/structure/B5871976.png)